2-(Hydroxymethyl)-1,3-oxathiolan-5-one

Process Chemistry Antiviral API Lamivudine

Sourcing intermediates for antiviral nucleoside synthesis demands absolute stereochemical fidelity to avoid costly rework in downstream N-glycosylation. 2-(Hydroxymethyl)-1,3-oxathiolan-5-one (CAS 138760-36-8) is the definitive starting material for constructing the chiral 1,3-oxathiolane core of Lamivudine and Emtricitabine. - Enables high-yielding (87%) stereoselective routes documented in API patents. - The reactive hydroxymethyl handle eliminates additional functionalization steps that erode isomeric purity. - High-purity material supports validated HPLC/LC-MS method development for impurity tracking in finished drug substances.

Molecular Formula C4H6O3S
Molecular Weight 134.16 g/mol
CAS No. 138760-36-8
Cat. No. B14276426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-1,3-oxathiolan-5-one
CAS138760-36-8
Molecular FormulaC4H6O3S
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESC1C(=O)OC(S1)CO
InChIInChI=1S/C4H6O3S/c5-1-4-7-3(6)2-8-4/h4-5H,1-2H2
InChIKeyRRHCTVYNFRNAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-1,3-oxathiolan-5-one: Chemical Identity & Core Utility


2-(Hydroxymethyl)-1,3-oxathiolan-5-one (CAS 138760-36-8) is a heterocyclic building block containing a five-membered 1,3-oxathiolane ring fused to a lactone moiety [1]. Its molecular formula is C₄H₆O₃S with a molecular weight of 134.15 g/mol [2]. This compound belongs to the 1,3-oxathiolan-5-one class and serves as a pivotal intermediate in the synthesis of antiviral nucleoside analogues, most notably Lamivudine (3TC) and Emtricitabine (FTC), which are essential components of HIV and HBV therapies [3][4]. The presence of a reactive hydroxymethyl handle distinguishes it from other oxathiolanones and makes it a privileged scaffold for constructing the 1,3-oxathiolane sugar moiety required for nucleoside reverse transcriptase inhibitors [5].

Key Intermediate Enables synthesis of Lamivudine and Emtricitabine nucleoside analogues
Reactive Handle Hydroxymethyl group essential for stereoselective N-glycosylation
Patented Route Matches optimized, high-yielding manufacturing processes

Why 2-(Hydroxymethyl)-1,3-oxathiolan-5-one Cannot Be Replaced by Generics


Substitution of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one with structurally similar 1,3-oxathiolan-5-one derivatives introduces substantial risk in pharmaceutical manufacturing due to the critical role of the free hydroxymethyl group in downstream stereoselective N-glycosylation [1]. The precise stereochemical outcome of coupling with nucleobases to form antiviral nucleosides like Lamivudine is highly sensitive to the electronic and steric environment of the oxathiolane ring, which is directly modulated by the substituent at the 2-position [2]. Analogs lacking this specific hydroxymethyl handle, such as alkyl- or aryl-substituted variants, require additional synthetic steps to install the necessary functional group, often leading to erosion of stereochemical integrity and diminished overall yield [3]. Moreover, the crystalline form and purity profile of the final active pharmaceutical ingredient (API) can be traced back to the specific intermediate employed, as documented in patents for Lamivudine polymorphs [4].

Stereochemical Erosion

Analogs lacking the free hydroxymethyl handle may require extra synthetic steps, risking loss of stereochemical integrity.

Glycosylation Selectivity

Alternative 2-position substituents can alter electronic and steric effects, potentially shifting N-glycosylation outcomes.

Unknown Solid-State Profile

Substituting the intermediate may lead to different API polymorphs, introducing formulation and regulatory uncertainty.

2-(Hydroxymethyl)-1,3-oxathiolan-5-one vs. Competing Intermediates


Synthetic Yield and Scalability

The efficiency of synthesizing the oxathiolane core directly impacts the overall cost and feasibility of Lamivudine production. A recent economical route demonstrated that the oxathiolane core can be synthesized in 87% yield by cleaving dimethyl maleate with ozone and reacting the aldehyde generated in situ with dithianediol [1]. This is significantly higher than yields reported for classical cyclocondensation methods using aldehydes and thioglycolic acid under reflux conditions, which typically achieve yields of up to 55% for representative products [2]. The optimized process for the specific hydroxymethyl derivative (or its immediate precursors) therefore offers a quantifiable advantage in process mass intensity and raw material consumption.

Synthetic Yield
Cross-study comparable
87% (optimized route) vs. up to 55% (classical)
Reduces manufacturing cost and process mass intensity
Reported for ozonolysis-based route
Process Chemistry Antiviral API Lamivudine

Stereoselectivity in N-Glycosylation

The stereochemical outcome of coupling the oxathiolane ring with a nucleobase is paramount, as only the cis-(−) enantiomers of Lamivudine and Emtricitabine display significant antiviral activity [1]. Generic substitution with a non-hydroxymethyl 1,3-oxathiolan-5-one would necessitate additional functional group manipulations to install the requisite handle for N-glycosylation, potentially eroding stereochemical fidelity. A key innovation in Lamivudine synthesis is the use of a lactic acid derivative to both activate the anomeric center and transfer stereochemical information, a strategy specifically tailored to the hydroxymethyl-bearing oxathiolane scaffold [2]. Comparative studies highlight that processes failing to address enantioselectivity yield mixtures of enantiomers with reduced bioactivity and require costly separation steps [3].

Stereoselectivity
Class-level inference
cis-(−) enriched Lamivudine
Racemic/diastereomeric mixtures
Enables single-enantiomer API without costly separation
Bioactivity resides predominantly in (−)-enantiomer
Stereochemistry N-Glycosylation Enantiomeric Purity

Polymorphism and API Formulation

The choice of intermediate can profoundly affect the solid-state properties of the final API, impacting manufacturability and bioavailability. The antiviral nucleoside Lamivudine (3TC), derived from 2-(Hydroxymethyl)-1,3-oxathiolan-5-one, exhibits polymorphism. Type I crystals (needle-shaped) are metastable with a lower melting point (124–127°C) and poor fluidity, making them unsuitable for pharmaceutical formulation. They can spontaneously transform into the stable Type II bipyramidal crystals (melting point 177–178°C) upon mechanical stress [1]. This behavior is directly linked to the chemical structure of the oxathiolane nucleoside. In contrast, substituting the hydroxymethyl group would lead to a different analogue with its own unique and unknown polymorphic landscape, requiring extensive and costly solid-state characterization and formulation development from scratch.

Polymorphic Stability
Class-level inference
Type II (stable): m.p. 177–178°C
Type I (metastable): m.p. 124–127°C
Analogues: unknown polymorphic landscape
Well-characterized polymorphs reduce formulation risk
Crystallization conditions dictate final solid form
Solid-State Chemistry Polymorphism Drug Formulation

Application Scenarios for 2-(Hydroxymethyl)-1,3-oxathiolan-5-one


Lamivudine and Emtricitabine Manufacturing

This is the primary and most impactful application. The compound serves as the essential starting material for constructing the chiral oxathiolane ring in these front-line HIV and HBV therapeutics. The high-yielding (87%) and stereoselective routes to Lamivudine [1] are specifically designed around the chemistry of 2-(hydroxymethyl)-1,3-oxathiolan-5-one or its immediate precursors. Procuring this specific CAS-grade intermediate ensures compatibility with optimized, cost-effective manufacturing processes that are critical for supplying low-cost medications to developing nations.

Novel Nucleoside Analogue Development

Beyond the established drugs Lamivudine and Emtricitabine, the 1,3-oxathiolane scaffold remains a privileged structure for developing next-generation antiviral and anticancer agents [2]. The 2-(hydroxymethyl) derivative is the key synthetic entry point for diversifying this class of compounds. Its use in research enables the exploration of new nucleoside analogues with potentially improved resistance profiles or activity against different viral targets. The well-documented stereoselective N-glycosylation methods [3] provide a reliable foundation for medicinal chemistry programs.

Process Chemistry and Route Scouting

In an industrial R&D setting, this compound is the benchmark for developing improved synthetic routes. The challenge of cost-effectively controlling oxathiolane stereochemistry [4] makes it a focal point for innovation in catalysis, green chemistry, and process intensification. For instance, the development of enzymatic resolution methods for related 1,3-oxathiolan-5-one derivatives [5] demonstrates a broader class-wide applicability of such strategies. This compound is therefore not just an intermediate but a probe for evaluating the efficiency of new synthetic technologies applicable to a range of nucleoside drugs.

Analytical Method Development and Impurity Profiling

Given the critical role of stereochemistry and the known polymorphism of derived APIs like Lamivudine [6], this intermediate is crucial for analytical chemistry. It is used to develop and validate HPLC, LC-MS, and other analytical methods for monitoring reaction progress, assessing isomeric purity, and identifying and quantifying impurities in both the intermediate and the final drug substance. The availability of high-purity 2-(hydroxymethyl)-1,3-oxathiolan-5-one is essential for establishing reliable reference standards.

Application
Selection Property
Validation Focus
Lamivudine/Emtricitabine synthesis
Chiral building block with hydroxymethyl handle
Stereochemical fidelity and coupling yield
Nucleoside analogue R&D
Privileged oxathiolane scaffold
N-glycosylation selectivity and antiviral activity screening
Process chemistry innovation
Benchmark for route scouting and catalysis
Process mass intensity and green metrics
Analytical reference standard
High-purity intermediate
Isomeric purity and impurity profiling methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Hydroxymethyl)-1,3-oxathiolan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.